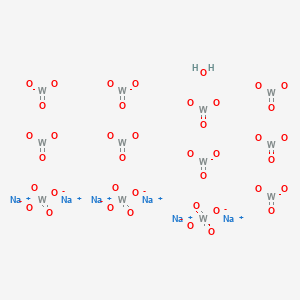![molecular formula C8H4ClNO2S B2834369 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1536794-94-1](/img/structure/B2834369.png)
6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid” is an organic compound with the CAS Number: 1536794-94-1 . It has a molecular weight of 213.64 and its IUPAC name is the same as its common name .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H4ClNO2S/c9-6-2-1-4-3-5 (8 (11)12)13-7 (4)10-6/h1-3H, (H,11,12) . This code represents the molecular structure of the compound, indicating that it contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed innovative synthesis methods for thienopyridine derivatives, including 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid, showcasing the compound's versatility in chemical reactions. For example, a study detailed a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the compound's utility in synthesizing diverse chemical structures (Santilli, Kim, & Wanser, 1971). Another research highlighted the synthesis of 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine from 6-chlorothieno[2,3-b]pyridine, providing insights into the compound's chemical reactivity (Klemm & Bajer, 1979).
Antibacterial Applications
Certain derivatives of this compound have shown promising antibacterial properties. A study synthesized 7-aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acids and found that specific derivatives exhibited high antibacterial activity against pathogens such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus (El-Abadelah et al., 1998).
Synthesis of Complex Molecules
The versatility of this compound is further demonstrated in the synthesis of complex molecules, such as pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. These complex molecules have potential applications in various fields, including pharmaceuticals and materials science (Abdel-rahman et al., 2003).
Electrocatalytic and Photophysical Properties
The compound has been used to investigate its electrocatalytic and photophysical properties, leading to potential applications in sensing and electronic devices. For instance, the electroreduction of 6-chloro-2-pyridinecarboxylic acid on mercury electrodes has been studied to understand its electrochemical behavior, which could inform its use in analytical chemistry and environmental monitoring (Corredor & Mellado, 2006).
Antitumoral and Antimicrobial Activities
Additionally, derivatives of this compound have been investigated for their antitumoral and antimicrobial activities. This research underscores the potential of these compounds in developing new therapeutic agents. For example, certain hydrazone derivatives bearing the 6-Chlorothieno[3,2-c]pyridine moiety were synthesized and exhibited notable antibacterial properties (Rao, Rao, & Prasad, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chlorothieno[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-2-1-4-3-5(8(11)12)13-7(4)10-6/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOOZLSQNAOOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536794-94-1 |
Source


|
| Record name | 6-chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2834291.png)




![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)

![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)

![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)


![5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834309.png)
